molecular formula C18H17FN2O4S B2909457 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide CAS No. 950346-35-7

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide

Cat. No.: B2909457
CAS No.: 950346-35-7
M. Wt: 376.4
InChI Key: VOBHSNUWIKMCRK-UHFFFAOYSA-N
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Description

The compound 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide is a benzamide derivative featuring two critical structural motifs:

  • A 1,1-dioxido-3-oxoisothiazolidin-2-yl group at the benzene ring’s 3-position.
  • An N-(2-fluorophenethyl) substituent, which introduces lipophilicity and may influence pharmacokinetic properties via fluorinated aromatic interactions .

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in antimicrobial or antiparasitic drug development, given the prevalence of benzamide derivatives in such contexts (e.g., nitazoxanide, a related antiparasitic agent ).

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c19-16-7-2-1-4-13(16)8-10-20-18(23)14-5-3-6-15(12-14)21-17(22)9-11-26(21,24)25/h1-7,12H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHSNUWIKMCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable thioamide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Attachment of the Fluorophenethyl Group: The fluorophenethyl group can be introduced via a nucleophilic substitution reaction, where a fluorophenethyl halide reacts with an amine derivative of the isothiazolidinone ring.

    Formation of the Benzamide Core: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidinone ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzamide core and the fluorophenethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfone derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for screening in various biological assays to identify potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinone ring and the fluorophenethyl group can play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Weight (g/mol) Potential Applications/Notes
Target Compound : 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide - 3-Oxoisothiazolidine 1,1-dioxide
- 2-Fluorophenethylamide
~365.3 (estimated) Likely designed for enhanced solubility (sulfone) and target binding (fluorinated aryl) .
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide - Benzothiazole 1,1-dioxide
- 4-Hydroxyphenylacetamide
332.33 Antiparasitic/antimicrobial candidate; hydroxyl group may improve solubility.
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide - Fluorinated dihydrothienylidene
- Dual fluoro substituents
~344.3 (estimated) Structural studies suggest planar conformation for π-π stacking; potential kinase inhibition.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide - Tetrahydrothiophene sulfone
- Fluorophenyl-furan hybrid
~473.5 (estimated) Hybrid scaffold for dual-target activity (e.g., anti-inflammatory or CNS applications).
Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide) - Nitrothiazole
- Acetoxy group
307.2 FDA-approved antiparasitic; nitro group critical for redox-based activation.

Key Observations:

Sulfone vs. Sulfur-Containing Heterocycles: The target compound’s 1,1-dioxido-3-oxoisothiazolidin-2-yl group provides stronger electron-withdrawing effects compared to non-sulfonated analogs like the dihydrothienylidene in . This may enhance binding to polar enzyme active sites (e.g., proteases or kinases). In contrast, N-(1,1-dioxidotetrahydrothiophen-3-yl)-...benzamide uses a saturated sulfone ring, which likely reduces metabolic instability compared to aromatic sulfones.

Fluorine Substitution Patterns :

  • The 2-fluorophenethyl group in the target compound balances lipophilicity and electronic effects, similar to fluorophenyl motifs in . However, the ortho-fluorine position may sterically hinder binding in some targets compared to para-substituted analogs.

Pharmacophore Diversity :

  • Nitazoxanide demonstrates the importance of nitro groups in antiparasitic activity, whereas the target compound’s sulfone and fluorinated aryl groups suggest a distinct mechanism, possibly targeting bacterial sulfotransferases or inflammatory pathways.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoic acid with 2-fluorophenethylamine, paralleling methods in . However, the sulfone ring’s stability under reaction conditions (e.g., palladium-catalyzed couplings ) requires careful optimization.

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